molecular formula C9H11N3O2 B1286346 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 952959-52-3

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1286346
M. Wt: 193.2 g/mol
InChI Key: HTBBBMYUXHGUSH-UHFFFAOYSA-N
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Description

The compound "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its heterocyclic structure that includes a pyrazole ring. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, the research on similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves the condensation of various precursors. For instance, a novel pyrazolone derivative was prepared via condensation of a substituted benzaldehyde with an amino-dihydro-phenylpyrazolone in ethanol/acetic acid under reflux conditions . This suggests that the synthesis of "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" could potentially be achieved through a similar condensation reaction, using appropriate furyl and aminoethyl-substituted starting materials.

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often elucidated using X-ray diffraction methods. For example, the crystal and molecular structure of a 5-amino-2-phenyl pyrazolone derivative was determined, revealing the presence of intramolecular hydrogen bonding and the preferred tautomeric form in the solid state . Another study on a similar compound also used X-ray diffraction to establish the predominant tautomeric form and the intermolecular hydrogen bonding patterns . These findings indicate that "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" would likely exhibit similar intramolecular and intermolecular hydrogen bonding, influencing its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of pyrazolone derivatives can lead to the formation of various heterocyclic compounds. For instance, the ring closure and rearrangement of certain benzoyl hydrazones of β-dicarbonyl compounds resulted in the formation of novel pyrazole derivatives . Although the specific reactions of "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" are not detailed in the provided papers, the compound's reactivity could be inferred from related studies, suggesting it may undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" are not directly reported, the properties of related compounds can provide valuable insights. Pyrazolone derivatives often crystallize in various space groups and exhibit specific lattice parameters, as seen in the studies of similar compounds . These properties are crucial for understanding the compound's behavior in the solid state and its potential applications. The presence of functional groups such as amino and furyl in the compound's structure would also influence its solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Antimicrobial Applications : A study demonstrated the synthesis of certain compounds related to 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one, which showed significant antimicrobial properties. This highlights its potential in developing new antimicrobial agents (Altalbawy, 2013).

  • Antibacterial and Antifungal Activity : Another research found that N-acetyl pyrazole derivatives, similar in structure to 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one, exhibited promising antibacterial and antifungal activity, suggesting their use in addressing various infections (Dhaduk & Joshi, 2022).

Cholinesterase Inhibitors and Medicinal Chemistry

  • Cholinesterase Inhibition : A study focusing on thiazolyl-pyrazoline derivatives, related to 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one, revealed their potential as cholinesterase inhibitors. This suggests applications in treating conditions like Alzheimer's disease (Temel, Altıntop, & Özdemir, 2018).

Crystal and Molecular Structure Studies

  • Structural Analysis : The crystal and molecular structure of derivatives of 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one has been determined, providing valuable insights into its molecular interactions and stability. This is crucial for the development of pharmaceuticals and materials science applications (Kimura, 1986).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-(2-aminoethyl)-5-(furan-2-yl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-4-3-6-8(11-12-9(6)13)7-2-1-5-14-7/h1-2,5H,3-4,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBBBMYUXHGUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187635
Record name 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one

CAS RN

952959-52-3
Record name 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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